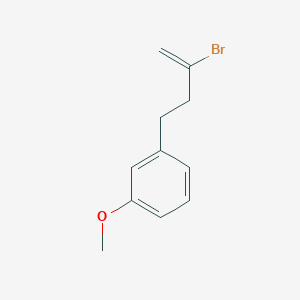

2-Bromo-4-(3-methoxyphenyl)-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of compounds related to 2-Bromo-4-(3-methoxyphenyl)-1-butene involves complex reactions starting from various brominated and methoxylated precursors. For example, the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, has been achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% (Akbaba et al., 2010). This illustrates the complexity and efficiency of synthetic routes towards bromo-methoxyphenyl compounds.

Molecular Structure Analysis The molecular structure and stereochemistry of related bromo-methoxyphenyl compounds have been elucidated through techniques such as X-ray crystallographic analysis. For example, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was determined, showcasing the precise arrangement of bromo and methoxy groups around the cyclohexadienone core (Li et al., 1995).

Chemical Reactions and Properties Chemical reactions involving bromo-methoxyphenyl compounds can vary widely, including reactions with benzenethiols promoted by InCl3•4H2O, yielding addition-elimination and substitution products (Zhao et al., 2010). These reactions demonstrate the reactivity of such compounds under specific conditions, leading to diverse products.

Physical Properties Analysis The physical properties of bromo-methoxyphenyl compounds, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. The crystal structure of (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one revealed the dihedral angles between the methoxy- and bromo-substituted benzene rings, providing insight into the compound's physical characteristics (Jasinski et al., 2010).

Chemical Properties Analysis The chemical properties, such as reactivity, stability, and functional group transformations, of bromo-methoxyphenyl compounds, are influenced by the presence of bromo and methoxy groups. For instance, the synthesis of 1,1,1-trihalo-4-methoxy-4-[2-heteroaryl]-3-buten-2-ones from dimethoxy acetals derived from 2-acetylthiophene and 2-acetylfuran showcases the diverse reactivity and potential for creating fluorinated and chlorinated 1,3-dielectrophiles (Flores et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis of Butene-1 and Alphabutol Optimization

Butene-1, an essential compound used to regulate the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), is produced through various processes, including Alphabutol technology. Recent developments focus on optimizing the ethylene dimerization technique to enhance Butene-1 selectivity using different types of catalysts. Research has identified operational challenges, such as fouling in the Alphabutol process, indicating opportunities for improving ethylene dimerization technology, particularly in operational processes and conditions to increase butene-1 selectivity and extend the runtime of heat exchangers (Alenezi, Manan, & Zaidel, 2019).

Methoxyphenols in the Environment

Methoxyphenols, including derivatives from 2-Bromo-4-(3-methoxyphenyl)-1-butene, are emitted from lignin pyrolysis and serve as potential tracers for biomass burning, particularly wood burning. Their atmospheric reactivity has gained attention, with studies focusing on their gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation. Research emphasizes the need for further investigation into their environmental fate, degradation mechanisms, and ecotoxicity, highlighting significant knowledge gaps in their occurrence, analysis, and impact on air quality (Liu, Chen, & Chen, 2022).

Catalysis and Organic Synthesis

Catalysis plays a critical role in organic synthesis, with metal cation-exchanged clays serving as effective catalysts for various reactions. Studies on metal cation-exchanged montmorillonite and fluor-tetrasilicic mica highlight their use in organic synthesis reactions such as Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation. These catalysts offer a sustainable and reusable option for facilitating organic synthesis, underscoring the importance of exploring alternative catalytic materials and methods (Tateiwa & Uemura, 1997).

Charge Transport and Recombination in Organic Solar Cells

The understanding of charge carrier transport and recombination is essential for the development of efficient organic solar cells. Studies on thermally treated bulk-heterojunction solar cells have compared the carrier mobility and bimolecular recombination coefficient in different materials, highlighting the superior performance of certain blends. These insights are crucial for improving photocurrent and power conversion efficiency in organic solar cells, guiding future research towards optimizing material properties and device architectures (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).

Eigenschaften

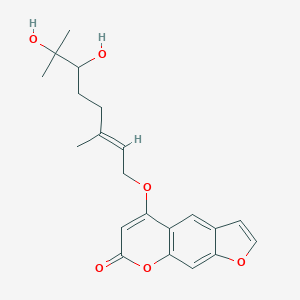

IUPAC Name |

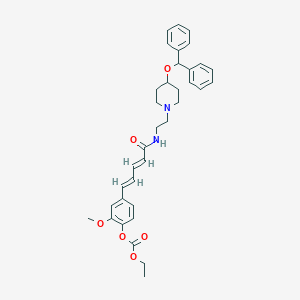

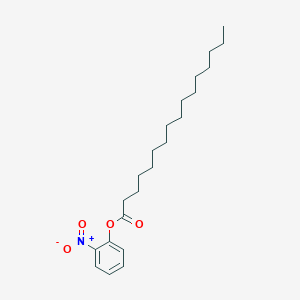

1-(3-bromobut-3-enyl)-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8H,1,6-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAZESUVPHEJHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641184 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(3-methoxyphenyl)-1-butene | |

CAS RN |

104997-02-6 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.